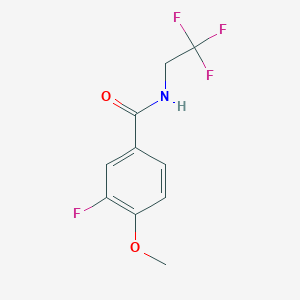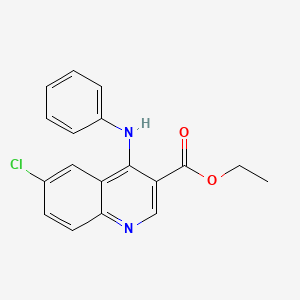
Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives are important compounds due to their variety of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound often involves base-catalyzed Friedlander condensations of o-aminobenzophenones . The synthesis can be achieved in two steps, initially obtaining ethyl-2-oxoquinoline-3-carboxylates, which are then reacted with POCl3 to obtain 2-chloroquinoline-3-carboxylates .Molecular Structure Analysis
In the molecular structure of this compound, there is an intramolecular C—H O hydrogen bond forming an S(6) graph-set motif. The molecule is essentially planar with the mean plane of the ethyl acetate group making a dihedral angle of 5.02 (3) with the ethyl 6-chloro-2-ethoxyquinoline mean plane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Friedlander condensations and reactions with POCl3 . Other reactions that have been used in the synthesis of quinoline derivatives include reactions involving metal salts, Lewis acids, and Brønsted acid catalysts .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Regioselective SNAr Reactions : Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate, among other poly-halo-quinoline-3-carboxylates, can undergo highly regioselective substitution reactions to form various substituted products. These reactions are notable for their mild conditions and moderate to excellent yields (Zhao & Zhou, 2010).
Novel Synthesis Routes : Innovative methods for synthesizing derivatives of this compound have been developed. For instance, an unexpected direct synthesis from chlorotrimethylsilane-promoted reactions has been disclosed (Li et al., 2020).
Friedländer Synthesis Applications : The compound has applications in Friedländer synthesis, which is a method for preparing quinolines. Such synthetic strategies are crucial in developing novel quinoline compounds for various scientific purposes (Degtyarenko et al., 2007).
Applications in Photovoltaics and Materials Science
Photovoltaic Properties : this compound derivatives have been studied for their photovoltaic properties. They demonstrate potential in organic–inorganic photodiode fabrication, indicating their role in developing new energy materials (Zeyada et al., 2016).
Structural and Optical Properties : Investigations into the structural and optical properties of thin films made from derivatives of this compound contribute to a better understanding of their potential applications in electronics and optoelectronics (Zeyada et al., 2016).
Biomedical and Pharmaceutical Research
Antibacterial Activities : Derivatives of this compound have been synthesized and tested for antibacterial activities. This exploration underscores their potential in developing new antimicrobial agents (Nahas & Abdel-Hafez, 2005).
Synthesis of Metabolites : Research into the synthesis of metabolites of this compound derivatives provides insights into their potential applications in drug development and pharmacology (Mizuno et al., 2006).
Mécanisme D'action
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known to exhibit a wide range of biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .
Mode of Action
It’s known that quinoline derivatives interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Given the broad range of activities associated with quinoline derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Based on the known activities of quinoline derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
ethyl 4-anilino-6-chloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)15-11-20-16-9-8-12(19)10-14(16)17(15)21-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRALDYPDFHHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2798259.png)
![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2798263.png)
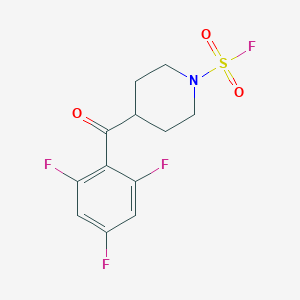
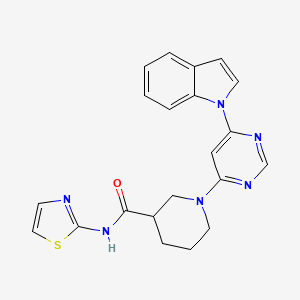
![9-[(3-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B2798268.png)

![2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2798271.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2798272.png)
![Methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2798273.png)
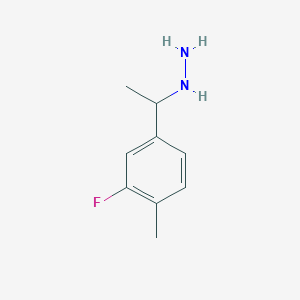
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-benzoxazole](/img/structure/B2798275.png)
![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798278.png)
